molecular formula C9H10BrNO3 B1434978 Ethyl 5-bromo-6-hydroxy-3-methylpicolinate CAS No. 1849594-85-9

Ethyl 5-bromo-6-hydroxy-3-methylpicolinate

Cat. No.: B1434978
CAS No.: 1849594-85-9
M. Wt: 260.08 g/mol
InChI Key: YQXGIJOPAJQRQC-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-6-hydroxy-3-methylpicolinate is a chemical compound with the molecular formula C9H10BrNO3 . It is also known as 2-Pyridinecarboxylic acid, 5-bromo-1,6-dihydro-3-methyl-6-oxo-, ethyl ester .


Physical And Chemical Properties Analysis

This compound is reported to have a molecular weight of 244.09 . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

1. Synthesis and Chemical Properties

  • A study detailed the synthesis and characterization of similar compounds, emphasizing the process parameters and conditions for optimal yield, purity, and structural determination, highlighting the importance of precise synthetic techniques in chemical research (Huang Bi-rong, 2013).
  • Research into the synthesis of complex heterocyclic compounds often involves the use of bromo and hydroxy-functionalized intermediates, demonstrating the relevance of such compounds in medicinal chemistry and drug design (Karcı & Karcı, 2012).

2. Biological Activities and Applications

  • Compounds structurally similar to Ethyl 5-bromo-6-hydroxy-3-methylpicolinate have shown significant biological activities, such as antimicrobial and anti-inflammatory properties, suggesting potential applications in therapeutic and pharmacological fields (E. S. Al-Abdullah et al., 2014).
  • A study on bromophenol derivatives, which are structurally related to this compound, revealed potent inhibitory effects on specific enzymes, indicating potential use in treating neurodegenerative diseases like Alzheimer's and Parkinson's (M. Boztaş et al., 2019).

3. Antioxidant Properties

  • Bromophenol derivatives from marine sources have exhibited strong antioxidant activities, which could be significant for food preservation and pharmaceuticals to combat oxidative stress-related diseases (Ke-kai Li et al., 2012).

4. Material Science and Molecular Studies

  • Detailed structural and molecular studies on similar bromo and hydroxy-functionalized compounds provide insights into their chemical behavior, molecular interactions, and properties, which are crucial in material science and molecular engineering (Da-Yun Luo et al., 2019).

Properties

IUPAC Name

ethyl 5-bromo-3-methyl-6-oxo-1H-pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-3-14-9(13)7-5(2)4-6(10)8(12)11-7/h4H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXGIJOPAJQRQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=O)N1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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